molecular formula C19H15ClN2O B2393303 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea CAS No. 328539-99-7

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea

Cat. No.: B2393303
CAS No.: 328539-99-7
M. Wt: 322.79
InChI Key: NOUWMCXQHWKMTE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dihydroacenaphthylenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea typically involves the reaction of 4-chloroaniline with 1,2-dihydroacenaphthylene-5-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the urea moiety or aromatic rings.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide
  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-N’-[(E)-(1,2-dihydroacenaphthylen-5-yl)methylidene]acetohydrazide

Uniqueness

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological evaluations, and case studies.

  • Molecular Formula : C18H16ClN
  • Molecular Weight : 295.78 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with 1,2-dihydroacenaphthylene. The reaction conditions may vary, but it generally requires mild heating and the use of solvents such as dichloromethane or ethanol.

Antitumor Activity

Research has indicated that derivatives of acenaphthene, including this compound, exhibit significant antitumor properties. A study synthesized twelve novel acenaphthene derivatives and evaluated their biological activity against various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms for the antitumor activity include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It has been suggested that the compound may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

Study 1: Antiproliferative Effects

In a recent study involving various acenaphthene derivatives, including the target compound, researchers assessed antiproliferative effects using MTT assays on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

CompoundIC50 (µM)Cell Line
This compound7.5MCF-7 (Breast cancer)
Other derivative10.0HeLa (Cervical cancer)

Study 2: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated no significant acute toxicity at therapeutic doses, making it a promising candidate for further development in anticancer therapies .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-14-7-9-15(10-8-14)21-19(23)22-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWMCXQHWKMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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